1-(6-Naphthalen-2-yloxyhexyl)piperidine
Description
Properties
IUPAC Name |
1-(6-naphthalen-2-yloxyhexyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1(6-14-22-15-7-3-8-16-22)2-9-17-23-21-13-12-19-10-4-5-11-20(19)18-21/h4-5,10-13,18H,1-3,6-9,14-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGIABKOVFXEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Naphthalen-2-yloxyhexyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction between 6-bromohexyl naphthalene and piperidine. The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for piperidine derivatives often involve continuous flow reactions, which provide better control over reaction conditions and yield higher purity products. These methods utilize catalysts such as rhodium or iridium complexes to facilitate the cyclization of primary amines with diols .
Chemical Reactions Analysis
1-(6-Naphthalen-2-yloxyhexyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert the compound to its corresponding amine.
Common reagents used in these reactions include sodium borohydride for reductions and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include substituted piperidines and naphthalene derivatives .
Scientific Research Applications
1-(6-Naphthalen-2-yloxyhexyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(6-Naphthalen-2-yloxyhexyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters like acetylcholine, which is beneficial in the treatment of conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Piperidine derivatives with aromatic substituents are widely studied for their diverse biological activities. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- Aromatic Substituent Effects: Naphthalene vs. This may improve blood-brain barrier penetration but reduce aqueous solubility . Benzothiophene (BTCP): The sulfur atom in BTCP’s aromatic system may confer distinct electronic properties, influencing enzyme inhibition (e.g., trypanothione reductase) .
Chain Length and Flexibility :
Receptor Interactions :
- NMDA Receptor: PCP and diphenidine bind NMDA receptors via their cyclohexyl/arylcyclohexylamine motifs. The naphthalene derivative’s larger aromatic system may alter binding kinetics or selectivity .
- Sigma Receptors: Piperidine derivatives like (+)-3-PPP show sigma receptor affinity. The naphthalene group’s bulkiness may shift selectivity toward sigma-1 or sigma-2 subtypes .
Metabolic and Stability Considerations
- Stability of Piperidine Derivatives: Diol intermediates in similar compounds (e.g., ) decompose readily unless stored in solution, suggesting that the hexyloxy chain in the target compound may improve stability compared to labile diols . Natural piperidine alkaloids (e.g., from Piper nigrum) with hydroxylated side chains exhibit faster metabolic clearance than synthetic derivatives with non-polar groups (e.g., naphthalene) .
Metabolic Pathways :
- Fentanyl-related piperidines undergo N-dealkylation and oxidation; the naphthalene group in this compound may slow hepatic metabolism due to steric hindrance, prolonging half-life .
Q & A
Q. What are the standard synthetic routes for 1-(6-Naphthalen-2-yloxyhexyl)piperidine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2-naphthol with a hexyl bromide derivative to form the naphthalen-2-yloxyhexyl intermediate, followed by piperidine coupling. Nickel or palladium catalysts (e.g., Pd(PPh₃)₄) under mild conditions (60–80°C, inert atmosphere) improve regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity. Reaction progress is monitored using TLC or HPLC.
Q. What key characterization techniques confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., piperidine CH₂ groups at δ 2.3–2.8 ppm, naphthyl protons at δ 7.2–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detects C-O-C ether linkages (~1250 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .
Q. What handling and storage precautions are recommended for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation (use N95 masks) and direct skin contact.
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to predict regioselectivity in coupling reactions . Machine learning algorithms (e.g., random forests) analyze reaction databases (Reaxys) to recommend optimal catalysts (e.g., NiCl₂ vs. Pd(OAc)₂) and solvent systems (dioxane vs. DMF). Feedback loops integrate experimental yields into computational workflows to refine predictions .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. therapeutic potential) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across concentrations (1 nM–100 µM) in cell lines (e.g., HEK293, HepG2) .
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled NMDA antagonists) to quantify affinity (Kᵢ values) and specificity .
- Metabolomic Profiling : LC-MS/MS identifies metabolites (e.g., oxidized piperidine derivatives) that may alter activity .
Q. What reaction mechanisms govern electrophilic substitution on the naphthalene moiety?
- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the α-position (C1) due to lower activation energy. Computational modeling (Gaussian 16) visualizes electron density maps, while kinetic isotope effects (KIE) using deuterated analogs differentiate between σ-complex intermediates . Regioselectivity is experimentally validated via NOESY NMR .
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer :
- Ecotoxicity Testing : Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition (OECD 201) .
- Degradation Studies : Photolysis under UV (λ = 254 nm) identifies breakdown products via GC-MS. Hydrolysis rates (pH 7–9) quantify persistence .
- QSAR Models : Predict bioaccumulation (log P values) and endocrine disruption potential .
Q. How do structural modifications (e.g., alkyl chain length) affect biological activity compared to analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying alkyl chains (C4–C8) and compare IC₅₀ values in target assays .
- Molecular Docking : AutoDock Vina simulates binding to receptors (e.g., NMDA or σ-1) to correlate chain length with binding energy (ΔG) .
- Thermodynamic Solubility : Shake-flask method (PBS, pH 7.4) evaluates how hydrophobicity impacts bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
